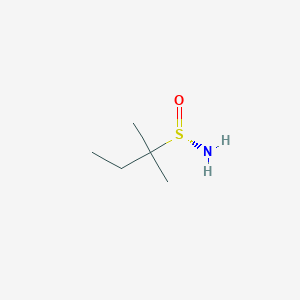

(S)-2-Methylbutane-2-sulfinamide

Übersicht

Beschreibung

(S)-2-Methylbutane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include a sulfinamide group attached to a 2-methylbutane backbone. The presence of the chiral center at the sulfur atom makes it an important molecule for asymmetric synthesis and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylbutane-2-sulfinamide typically involves the reaction of 2-methylbutane with sulfinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent oxidation and other side reactions. The resulting sulfinyl chloride intermediate is then treated with ammonia or an amine to form the sulfinamide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, which are crucial for large-scale applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Methylbutane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.

Reduction: Reduction reactions can convert the sulfinamide to sulfide or thiol derivatives.

Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonamide derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted sulfinamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Chiral Auxiliary in Synthesis

(S)-2-Methylbutane-2-sulfinamide serves as a chiral auxiliary in asymmetric synthesis. It is utilized in the formation of chiral amines and is particularly effective in the asymmetric hydrogenation of olefins when used with iridium catalysts. The compound facilitates the transformation of prochiral substrates into optically active products, showcasing its importance in producing enantiomerically enriched compounds .

Formation of Chiral Imine Ligands

The compound can be condensed with aldehydes and ketones to create P,N-sulfinyl imine ligands. These ligands are crucial for various catalytic processes, including iridium-catalyzed asymmetric hydrogenation reactions. The ability to generate these ligands enhances the efficiency and selectivity of synthetic pathways .

Medicinal Chemistry

Anti-Cancer Agents Development

Research indicates that this compound can be employed in the development of benzofuran-based farnesyltransferase inhibitors, which are potential anti-cancer agents. These inhibitors target specific pathways involved in cancer cell proliferation, making this sulfinamide a candidate for further exploration in cancer therapeutics .

Androgen Receptor Antagonists

The compound is also utilized to prepare intermediates for androgen receptor antagonists. These antagonists are being investigated for their role in treating prostate cancer by blocking androgen signaling pathways that drive tumor growth .

Catalytic Applications

Organocatalysis

Recent studies have highlighted the use of this compound in organocatalytic reactions, particularly in the enantioselective synthesis of sulfinamides through skeletal reorganization processes. This method allows for the efficient construction of optically pure S-stereogenic sulfinamides without the need for transition metal catalysts, simplifying the reaction conditions and improving yields .

Photocatalytic Processes

The compound has been incorporated into photocatalytic systems that utilize light to drive chemical transformations. For instance, it has been shown to facilitate radical addition reactions under mild conditions, expanding its utility in synthetic organic chemistry .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Asymmetric Synthesis | Chiral auxiliary for amine synthesis; forms chiral imine ligands for catalytic applications. |

| Medicinal Chemistry | Development of anti-cancer agents and androgen receptor antagonists. |

| Catalytic Applications | Used in organocatalytic reactions and photocatalytic processes for efficient synthesis. |

Case Study 1: Development of Farnesyltransferase Inhibitors

In a study investigating novel anti-cancer agents, this compound was incorporated into the synthesis of benzofuran derivatives that inhibit farnesyltransferase activity. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential therapeutic applications of this sulfinamide .

Case Study 2: Organocatalytic Synthesis

Research published in Nature showcased a new method for synthesizing S-stereogenic sulfinamides using this compound as a starting material. The study reported high yields and enantioselectivities, demonstrating the effectiveness of this compound in modern synthetic methodologies .

Wirkmechanismus

The mechanism of action of (S)-2-Methylbutane-2-sulfinamide involves its interaction with various molecular targets and pathways. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound allows it to selectively interact with specific targets, making it valuable in asymmetric synthesis and drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Methylbutane-2-sulfinamide: The enantiomer of (S)-2-Methylbutane-2-sulfinamide, with similar chemical properties but different biological activities.

tert-Butanesulfinamide: Another chiral sulfinamide with a different alkyl group, used in similar applications.

Methanesulfinamide: A simpler sulfinamide with a smaller alkyl group, used in various chemical reactions.

Uniqueness

This compound is unique due to its specific chiral center and the presence of the 2-methylbutane backbone. This structural feature provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and other applications.

Biologische Aktivität

(S)-2-Methylbutane-2-sulfinamide is a chiral sulfinamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and case studies.

- Molecular Formula : C₅H₁₁NOS

- Molecular Weight : 121.21 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in organic solvents like chloroform, methanol, and dimethyl sulfoxide

The compound exhibits significant optical activity with a specific rotation of in chloroform, indicating its chiral nature.

The biological activity of this compound is largely attributed to its sulfinamide functional group, which can engage in hydrogen bonding and other interactions with biological targets such as enzymes and receptors. This interaction can modulate enzymatic activity and influence various biochemical pathways . The chiral nature of the compound enhances its selectivity, making it a valuable candidate for asymmetric synthesis and drug development.

Data Table: Biological Activities of Sulfinamides

Case Studies

-

Antimicrobial Efficacy :

A study explored the antimicrobial properties of various sulfinamide derivatives, including this compound. Results indicated that certain derivatives displayed significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections . -

Chiral Auxiliary Role :

Research demonstrated the use of this compound as a chiral auxiliary in asymmetric synthesis. The compound facilitated the production of enantiomerically pure products, showcasing its utility in drug design and development. -

Pharmacokinetics Studies :

Investigations into the pharmacokinetic properties of sulfinamide compounds revealed that modifications to the sulfinamide group could enhance solubility and permeability across biological membranes, improving their efficacy as therapeutic agents .

Eigenschaften

IUPAC Name |

(S)-2-methylbutane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-4-5(2,3)8(6)7/h4,6H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGHCOUHHPRMOH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)S(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)[S@](=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.